Cas no 922062-48-4 (N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide structure
922062-48-4 structure
商品名:N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
CAS番号:922062-48-4
MF:C17H17FN2O4S
メガワット:364.391286611557
CID:5917036
PubChem ID:40889489

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
    • F2277-0139
    • AKOS024635654
    • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
    • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide
    • 922062-48-4
    • インチ: 1S/C17H17FN2O4S/c1-2-20-8-9-24-16-7-6-13(11-15(16)17(20)21)19-25(22,23)14-5-3-4-12(18)10-14/h3-7,10-11,19H,2,8-9H2,1H3
    • InChIKey: CKOUJMFWQKTLGJ-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC=C3OCCN(CC)C(=O)C3=C2)(=O)=O)=CC=CC(F)=C1

計算された属性

  • せいみつぶんしりょう: 364.08930636g/mol
  • どういたいしつりょう: 364.08930636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 580
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 84.1Ų

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2277-0139-2μmol
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2277-0139-1mg
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2277-0139-40mg
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2277-0139-10mg
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2277-0139-15mg
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2277-0139-100mg
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2277-0139-20μmol
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2277-0139-3mg
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2277-0139-75mg
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2277-0139-50mg
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide
922062-48-4 90%+
50mg
$160.0 2023-05-16

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide 関連文献

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamideに関する追加情報

Comprehensive Analysis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide (CAS No. 922062-48-4)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide (CAS No. 922062-48-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzoxazepine core and fluorobenzene sulfonamide moiety, represents a promising scaffold for drug discovery. Researchers are particularly interested in its potential applications due to its structural complexity and functional versatility.

The benzoxazepine ring system, a key feature of this compound, is known for its presence in various bioactive molecules. This heterocyclic framework is often explored for its ability to modulate biological targets, making N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide a subject of interest in medicinal chemistry. The incorporation of a fluorobenzene sulfonamide group further enhances its potential, as sulfonamides are widely recognized for their pharmacological properties, including enzyme inhibition and receptor binding.

Recent trends in drug development highlight the growing demand for novel small-molecule inhibitors and targeted therapies. This compound aligns with these trends, as its structure suggests possible interactions with enzymes or receptors involved in disease pathways. For instance, the fluorine atom in the 3-fluorobenzene moiety could improve metabolic stability and binding affinity, a feature highly sought after in modern drug design.

In the context of AI-driven drug discovery, compounds like N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide are often screened using computational models to predict their bioactivity. This approach accelerates the identification of potential drug candidates, reducing the time and cost associated with traditional methods. The compound's CAS No. 922062-48-4 serves as a unique identifier in these databases, facilitating efficient data retrieval and analysis.

Another area of interest is the compound's potential role in central nervous system (CNS) disorders. The benzoxazepine scaffold has been investigated for its ability to cross the blood-brain barrier, making it a candidate for treating neurological conditions. Researchers are exploring whether the sulfonamide group in this compound could enhance its selectivity for CNS targets, addressing unmet medical needs in this field.

From a synthetic chemistry perspective, the preparation of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide involves multi-step organic transformations. Key challenges include the regioselective introduction of the ethyl and fluorobenzene groups, as well as the formation of the tetrahydro-1,4-benzoxazepin ring. Advances in catalysis and green chemistry have improved the efficiency of such syntheses, aligning with the pharmaceutical industry's push for sustainable practices.

The compound's physicochemical properties, such as solubility, logP, and stability, are critical for its potential applications. Preliminary studies suggest that the fluorine atom and sulfonamide group may confer favorable pharmacokinetic profiles, though further experimental validation is needed. These properties are often discussed in forums and publications focusing on ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

In summary, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzene-1-sulfonamide (CAS No. 922062-48-4) is a compound of high interest due to its structural features and potential therapeutic applications. Its exploration aligns with current trends in drug discovery, computational chemistry, and CNS research, making it a valuable subject for ongoing and future studies.

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